Chloromethyl phenyl sulfide
Overview
Description
Chloromethyl phenyl sulfide is a chemical compound with the molecular formula C7H7ClS and a molecular weight of 158.64 . It is also known by other names such as chloromethylthiobenzene, alpha-chlorothioanisole, phenyl chloromethyl sulfide, and chloromethyl phenyl sulphide . It is a useful research chemical .
Molecular Structure Analysis
The InChI Key for Chloromethyl phenyl sulfide is LLSMWLJPWFSMCP-UHFFFAOYSA-N . The SMILES representation is ClCSC1=CC=CC=C1 .Physical And Chemical Properties Analysis
Chloromethyl phenyl sulfide is a colorless to yellow liquid . It has a density of 1.184 g/mL at 25 °C . The boiling point is 66 °C at 0.2 mmHg . The refractive index is 1.594 .Scientific Research Applications
Cationic Polar Cycloaddition : Chloromethyl phenyl sulfides undergo [4+2] type polar cyclo-additions with various compounds, producing thiochroman and thiochromen derivatives. This process is facilitated in the presence of stannic chloride (Tamura et al., 1981).
Kinetics of Reaction with Chloramine T : Research on the reaction kinetics of sulfide with chloramine T found that the reaction rate varies significantly with pH, reaching a maximum at pH 5.5. This study also noted that electron-releasing groups in phenyl rings of aryl methyl sulfides facilitate the reaction, suggesting the formation of a sulfonium cation intermediate (Tsujihara et al., 1969).
Synthesis of α-Fluorobis(Phenylsulfonyl)methane (FBSM) : Chloromethyl phenyl sulfide is used in the preparation of FBSM, a compound with potential applications in organic synthesis (Prakash et al., 2014).
Photocleavage of Benzyl-Sulfur Bonds : Benzyl phenyl sulfide was utilized to study the photocleavage mechanism for benzyl-sulfur bonds. This study revealed that oxygen diminishes the substituent effect and the reaction proceeds through a radical intermediate (Fleming & Jensen, 1996).
Oxidative Chlorination : Chloromethyl phenyl sulfides undergo oxidative chlorination, leading to the formation of chloroethyl alkyl sulfones. This process has been demonstrated for various alkyl phenyl sulfides (Derzhinskii et al., 1976).
Desulfurative Chlorination : A study on the chlorination of alkyl phenyl sulfides using (dichloroiodo)benzene shows a mild and rapid nucleophilic chlorination process. This research provides a new approach to the formation of enantioenriched chloro-Michael adducts (Canestrari et al., 2017).
Enantioselective Oxidation : Chloroperoxidase-catalyzed oxidation of methyl phenyl sulfide to (R)-methyl phenyl sulfoxide using various oxidants demonstrates significant selectivity and enzyme stability (Pasta et al., 1999).
Safety And Hazards
properties
IUPAC Name |
chloromethylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSMWLJPWFSMCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222385 | |
Record name | Chloromethyl phenyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl phenyl sulfide | |
CAS RN |
7205-91-6 | |
Record name | [(Chloromethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7205-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethyl phenyl sulphide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloromethyl phenyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Chloromethyl phenyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethyl phenyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Chloromethyl phenyl sulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF6BSS54L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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